5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde
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Overview
Description
5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde is a complex organic compound that features both anthracene and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde typically involves the condensation of anthracene-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of an appropriate catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the aromatic rings can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carbaldehyde and thiophene-2-carboxylic acid share the thiophene moiety.
Anthracene Derivatives: Compounds such as anthracene-2-carbaldehyde and anthracene-2-carboxylic acid share the anthracene moiety.
Uniqueness
5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde is unique due to the combination of both anthracene and thiophene moieties in a single molecule. This dual functionality provides a versatile platform for various chemical modifications and applications, distinguishing it from other compounds with only one of these moieties .
Properties
CAS No. |
834883-85-1 |
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Molecular Formula |
C20H13NOS |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-(anthracen-2-yliminomethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C20H13NOS/c22-13-20-8-7-19(23-20)12-21-18-6-5-16-9-14-3-1-2-4-15(14)10-17(16)11-18/h1-13H |
InChI Key |
SSFLCZDJRLHIPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)N=CC4=CC=C(S4)C=O |
Origin of Product |
United States |
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